molecular formula C8H12N2 B6267250 1-(5-methylpyridin-3-yl)ethan-1-amine CAS No. 1270526-80-1

1-(5-methylpyridin-3-yl)ethan-1-amine

Cat. No.: B6267250
CAS No.: 1270526-80-1
M. Wt: 136.2
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Description

1-(5-methylpyridin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.2. The purity is usually 95%.
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Properties

CAS No.

1270526-80-1

Molecular Formula

C8H12N2

Molecular Weight

136.2

Origin of Product

United States

General Context of Substituted Pyridin 3 Yl Ethanamine Scaffolds in Organic Synthesis

Substituted pyridin-3-yl ethanamine scaffolds are of considerable interest in organic synthesis due to their versatile chemical nature. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in numerous biologically active compounds. chemscene.comenamine.net The ethanamine side chain, particularly when chiral, introduces a stereogenic center that is crucial for stereoselective interactions with biological targets or for applications in asymmetric catalysis. enamine.netnih.gov

The synthesis of these scaffolds often involves strategies that allow for precise control over the substitution pattern on the pyridine ring and the stereochemistry of the amino group. nih.govgoogle.com Common synthetic routes may include the asymmetric reduction of corresponding ketones or the reductive amination of appropriate precursors. The development of efficient and enantioselective methods for the preparation of chiral primary amines, including those with a pyridine moiety, is an active area of research. google.com

Academic Significance of 1 5 Methylpyridin 3 Yl Ethan 1 Amine As a Research Target

While extensive academic literature solely dedicated to 1-(5-methylpyridin-3-yl)ethan-1-amine is not abundant, its commercial availability, particularly as the (S)-enantiomer, points to its significance as a valuable chiral building block in research and development. bldpharm.combldpharm.com The academic interest in this specific compound can be inferred from the broader importance of its structural components: the 3-substituted pyridine (B92270) ring and the chiral α-methylbenzylamine motif.

The methyl group at the 5-position of the pyridine ring can influence the molecule's electronic properties and steric profile, which can be advantageous in fine-tuning its reactivity and binding affinity in various applications. The chiral primary amine functionality is of paramount importance in asymmetric synthesis, where it can be used as a chiral auxiliary, a precursor to chiral ligands for transition-metal catalysis, or as a key stereogenic element in a target molecule.

The following table provides some of the key physicochemical properties for a closely related compound, 1-(3-Methylpyridin-2-yl)ethan-1-amine, which can offer insights into the general characteristics of this class of molecules.

PropertyValue
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.19 g/mol
Topological Polar Surface Area (TPSA)38.91 Ų
logP1.40972
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds1
Data for 1-(3-Methylpyridin-2-yl)ethan-1-amine, a structural isomer. chemscene.com

Scope and Research Objectives in the Study of 1 5 Methylpyridin 3 Yl Ethan 1 Amine

Classical Approaches to Aliphatic Amine Synthesis

Traditional methods for synthesizing aliphatic amines remain highly relevant for the preparation of this compound. These strategies typically involve the transformation of a carbonyl or nitrile group at the desired position on the pyridine ring.

Reductive amination is a widely utilized and highly efficient method for converting ketones into amines. wikipedia.org This process involves the reaction of a ketone with an amine (such as ammonia (B1221849) for a primary amine) to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, the precursor is 1-(5-methylpyridin-3-yl)ethan-1-one.

The reaction is typically a one-pot procedure where the ketone, an ammonia source (like ammonium (B1175870) acetate (B1210297) or ammonium trifluoroacetate), and a reducing agent are combined. wikipedia.orgacs.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity in reducing the iminium ion in the presence of the ketone. masterorganicchemistry.com Catalytic hydrogenation over palladium or platinum is another effective direct reductive amination method. wikipedia.org Recent advancements have demonstrated highly enantioselective direct asymmetric reductive amination of acetylpyridines using chiral ruthenium catalysts, offering a direct route to enantiomerically enriched primary amines. acs.org

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol (B129727), pH 6-7 Selective for imines over ketones Toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF) Mild, non-toxic, effective Moisture sensitive
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Hydrogen gas pressure, various solvents "Green" method, no salt byproducts Requires specialized pressure equipment
Chiral Ru-Catalysts (e.g., Ru(OAc)₂{(S)-binap}) Hydrogen gas pressure, ammonium salt Provides high enantioselectivity Catalyst can be expensive

An alternative classical route involves the reduction of a nitrile group. The required precursor for this pathway is 2-(5-methylpyridin-3-yl)acetonitrile. This intermediate can be synthesized from a corresponding halomethylpyridine via nucleophilic substitution with a cyanide salt. Once the nitrile is obtained, it can be reduced to the primary amine, this compound.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) are highly effective for this transformation. Another common method is catalytic hydrogenation, often using Raney nickel as the catalyst under a hydrogen atmosphere, which is generally considered a "greener" alternative.

Table 2: Common Reagents for Nitrile Reduction | Reagent | Typical Conditions | Key Features | | :--- | :--- | :--- | | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Highly reactive, reduces many functional groups | Requires strictly anhydrous conditions | | Catalytic Hydrogenation (H₂/Raney Ni) | Ethanol/Ammonia, H₂ pressure | Milder conditions, avoids complex workups | Catalyst can be pyrophoric | | Borane (BH₃·THF) | THF, reflux | Less reactive than LiAlH₄, good selectivity | Requires careful handling |

Direct amination and alkylation methods are conceptually simple but often less practical for synthesizing primary amines like this compound due to selectivity issues. One hypothetical route could involve the nucleophilic substitution of a leaving group (e.g., a halide) on the ethyl side chain, such as in 1-(5-methylpyridin-3-yl)ethyl chloride, with ammonia. However, this approach notoriously suffers from over-alkylation, where the newly formed primary amine acts as a nucleophile to react with more of the starting halide, leading to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt. Controlling the reaction to favor the primary amine is challenging, making this route less desirable than reductive amination or nitrile reduction for achieving a clean, high-yielding synthesis.

Advanced Catalytic Synthesis of this compound Precursors

Palladium-catalyzed cross-coupling has become an indispensable tool for creating carbon-carbon bonds. nih.gov For precursors to this compound, these reactions allow for the precise introduction of the methyl and acetyl (or a related functional group) substituents onto the pyridine core.

The Suzuki-Miyaura coupling reaction is a versatile method that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.netyoutube.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. researchgate.net

To construct the 1-(5-methylpyridin-3-yl)ethan-1-one precursor, a Suzuki coupling strategy could involve reacting a 3-acetyl-5-halopyridine (e.g., 3-acetyl-5-bromopyridine) with a methylboronic acid or its equivalent. Alternatively, a 3-halo-5-methylpyridine could be coupled with a boron-containing reagent that carries the acetyl group or a precursor to it. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. mdpi.com The success of the coupling can be highly dependent on the choice of catalyst, ligands, and base. youtube.comnih.gov

Table 3: Typical Components for Suzuki-Miyaura Coupling on Pyridine Systems

Component Examples Function
Palladium Catalyst Pd(PPh₃)₄, Pd(dppb)Cl₂, Pd₂(dba)₃ acs.org Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) youtube.com
Ligand PPh₃, P(t-Bu)₃, Xantphos Stabilizes the palladium center and influences reactivity and selectivity google.com
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ Promotes the transmetalation step
Boron Reagent Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) Source of the organic group to be coupled
Solvent Toluene, Dioxane, DMF, Acetonitrile/Water mixtures Solubilizes reactants and influences reaction rate

This catalytic approach provides a powerful and modular route to synthesize the necessary 3,5-disubstituted pyridine precursors, which can then be converted to the final amine product using the classical methodologies described previously.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization

C-N Bond-Forming Amination Reactions

The direct formation of a carbon-nitrogen bond on a pyridine ring is a fundamental strategy for synthesizing pyridylamines. Two prominent methods in this category are the Chichibabin amination and transition-metal-catalyzed cross-coupling reactions.

The Chichibabin reaction and its modifications represent a classic approach to pyridine amination. For instance, a protocol for the C2 amination of pyridine with primary alkyl amines utilizes sodium hydride (NaH) in the presence of lithium iodide (LiI) in tetrahydrofuran (THF). orgsyn.org This method involves the nucleophilic substitution of a hydride ion. The reaction of pyridine with n-butylamine, using NaH and LiI, proceeds under reflux conditions to yield the corresponding N-butylpyridin-2-amine. orgsyn.org Optimization studies revealed that 3 equivalents of NaH and 2 equivalents of LiI are effective for this transformation. orgsyn.org

Transition-metal-catalyzed reactions, particularly the Buchwald-Hartwig amination, offer a more versatile and milder alternative for C-N bond formation. researchgate.nettcichemicals.com These reactions involve the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. researchgate.netnih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation to form an amido complex, and subsequent reductive elimination to yield the N-aryl amine and regenerate the catalyst. nih.gov The use of specific ligands, such as Xantphos, in combination with a palladium source like dichlorobis(triphenylphosphine)Pd(II) and a base such as sodium tert-butoxide, has been shown to effectively catalyze the coupling of various aryl bromides with aminopyrimidines. mdpi.com Copper-catalyzed C-N bond formation, promoted by amino acids like L-proline or N,N-dimethylglycine, also provides an efficient route for coupling aryl halides with amines and N-containing heterocycles under relatively mild conditions. nih.gov

Table 1: Comparison of C-N Bond-Forming Amination Reactions
ReactionCatalyst/ReagentKey FeaturesTypical SubstratesSource
Chichibabin AminationNaH / LiIDirect amination of pyridines; involves nucleophilic substitution of hydride.Pyridine and primary alkyl amines. orgsyn.org
Buchwald-Hartwig AminationPd(0) complexes with phosphine (B1218219) ligandsVersatile, mild conditions; broad substrate scope including aryl halides.Aryl halides/triflates and amines. researchgate.netnih.gov
Copper-Catalyzed AminationCuI with amino acid promotersEffective for coupling aryl halides with various nitrogen nucleophiles.Aryl iodides/bromides and amines/N-heterocycles. nih.gov
Alpha-Arylation Processes for Carbon-Carbon Connectivity

The formation of the precursor ketone, 1-(5-methylpyridin-3-yl)ethan-1-one, is efficiently achieved through α-arylation of a ketone enolate with a suitable pyridyl halide. Palladium-catalyzed α-arylation has emerged as a general and powerful method for creating this crucial C(sp³)–C(sp²) bond. nih.govresearchgate.net

This process involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst. nih.gov The reaction's success heavily relies on the choice of catalyst, specifically the ligand coordinated to the palladium center. The use of sterically hindered, electron-rich alkylphosphine and N-heterocyclic carbene (NHC) ligands has significantly broadened the scope of this reaction to include a wide range of ketones and aryl halides. researchgate.netresearchgate.net The general mechanism proceeds via oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the ketone enolate, and concludes with reductive elimination to form the α-aryl ketone. nih.gov

For instance, the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for Etoricoxib, utilizes a palladium-catalyzed α-arylation. google.com This highlights the industrial applicability of such methods for constructing complex aryl ketones. Similarly, α-arylation of aryl ketones with various functionalized coupling partners can be achieved with very low catalyst loadings using a preformed, bench-stable Pd–NHC precatalyst. researchgate.net

Table 2: Catalytic Systems for α-Arylation of Ketones
CatalystLigand TypeSubstrate ScopeKey AdvantageSource
Palladium(II) complexesN,N'-chelating pyridylidene amide (PYA)-pyridylAryl halides with various ketones.High turnover numbers and frequencies. researchgate.net
(SIPr)Pd(Py)Cl₂N-Heterocyclic Carbene (NHC)Activated, unactivated, and hindered aryl halides; aryl and alkyl ketones.High activity under mild conditions, air-stable catalyst. researchgate.net
Pd(dba)₂(R)-DifluorphosCyclic ketones and phenolic triflates.Enantioselective α-arylation. nih.gov

Other Transition Metal-Catalyzed Transformations

Beyond the specific C-N and C-C bond-forming reactions, a broader range of transition-metal-catalyzed transformations offers pathways to pyridyl amine derivatives. These methods often involve C-H activation, which provides an atom-economical approach to functionalizing the pyridine ring. researchgate.netnih.gov

Catalysts based on palladium, rhodium, iridium, ruthenium, cobalt, and copper are employed to direct the functionalization of pyridine derivatives. researchgate.netnih.gov For example, a palladium-catalyzed formal [3+2] oxidative annulation of N-aryl-2-aminopyridines with alkynes has been developed to synthesize highly substituted indoles, demonstrating the power of a pyridyl directing group to facilitate C-H activation. researchgate.net Copper-catalyzed oxidative cyclization is another strategy used for synthesizing nitrogen-containing heterocyclic systems, such as imidazo[1,2-a]pyridines, from aminopyridines and other precursors. nih.gov These reactions often utilize an oxidant like air or oxygen and can proceed through a proposed Cu(II)/Cu(III) catalytic cycle. nih.gov

Organocatalytic Approaches to Chiral Amine Synthesis

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metals. nih.gov Chiral primary and secondary amines derived from natural sources like amino acids and Cinchona alkaloids can effectively catalyze a wide array of enantioselective reactions. capes.gov.br

For the synthesis of chiral amines, organocatalytic methods often involve the asymmetric reduction of ketimines. rsc.org For example, the reduction of ketimines using Hantzsch esters or silanes as the reductant, catalyzed by a chiral phosphoric acid or related Brønsted acid, can produce chiral amines with varying levels of enantioselectivity. The asymmetric allylation of imines, another key organocatalytic transformation, provides access to chiral homoallylic amines, which are valuable synthetic intermediates. nih.govresearchgate.net These reactions are often catalyzed by chiral BINOL derivatives, which activate boronic acid reagents toward nucleophilic attack on the imine. researchgate.net

Stereoselective Synthesis of this compound

The synthesis of this compound in an enantiomerically pure form is crucial for many of its applications. This is primarily achieved through asymmetric hydrogenation or by using chiral auxiliaries.

Asymmetric Hydrogenation of Imines and Ketones

Asymmetric hydrogenation is one of the most efficient methods for producing chiral alcohols and amines. google.comdicp.ac.cn This technique can be applied either to the precursor ketone, 1-(5-methylpyridin-3-yl)ethan-1-one, via transfer hydrogenation or directly to the corresponding N-substituted imine.

Transition-metal-catalyzed asymmetric reductive amination (ARA) of ketones is a direct and reliable method for synthesizing chiral amines. rsc.org Catalysts based on ruthenium, rhodium, and iridium, paired with chiral phosphine or diamine ligands, are highly effective. For instance, Ru-catalyzed ARA of acetylpyridines with ammonium salts can produce chiral pyridyl-ethylamines. rsc.org However, the strong coordinating ability of 2-acylpyridines and their amine products can pose a challenge for the metal catalyst. rsc.org The asymmetric hydrogenation of quinolines to chiral tetrahydroquinolines using chiral cationic Ru(II)/N-monosulfonylated diamine complexes has been extensively studied and proceeds with excellent enantioselectivity. dicp.ac.cn The mechanism is believed to involve an outer-sphere, stepwise H+/H- transfer process. dicp.ac.cn

Table 3: Selected Catalytic Systems for Asymmetric Hydrogenation
Catalyst PrecursorChiral LigandSubstrate TypeKey OutcomeSource
Cationic Ru(II)/η⁶-areneN-monosulfonylated diamineQuinolinesExcellent enantioselectivity (up to >99% ee). dicp.ac.cn
Rhodium complexesMe-DuPHOSα,β-Unsaturated carboxylic acid saltsHigh enantiomeric excess. researchgate.net
Ruthenium complexes(R)-BINAPα-Phthalimide ketonesExcellent enantioselectivity (>99% ee) via dynamic kinetic resolution. google.com
Rhodium(I) / Copper(II) complexesBis(oxazoline)EnamidesHeterogeneous, reusable catalysts with good enantioselectivity (up to 87% ee). nih.gov

Chiral Auxiliary-Mediated Methodologies

The use of a chiral auxiliary is a classical and robust strategy for controlling stereochemistry. wikipedia.org In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent stereoselective reaction. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and tert-butanesulfinamide. wikipedia.orgsigmaaldrich.com For the synthesis of chiral amines, tert-butanesulfinamide is particularly useful. It reacts with ketones or aldehydes to form N-sulfinyl imines, which then undergo diastereoselective addition of an organometallic reagent (e.g., a Grignard or organolithium reagent). The sulfinyl group directs the nucleophilic attack to one face of the imine. Subsequent acidic hydrolysis cleaves the N-S bond to release the chiral primary amine. wikipedia.org Another approach involves using a chiral acid, such as (R)-mandelic acid, to resolve a racemic amine or alcohol through the formation of diastereomeric salts or esters that can be separated by crystallization. This strategy was employed in the synthesis of a novel ketolide antibiotic, where (R)-mandelic acid was used to obtain the desired (R)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanol intermediate. chemicalpapers.com

Enzymatic Biocatalysis for Enantioselective Production

Enzymatic biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure amines. Enzymes such as transaminases and imine reductases offer high selectivity under mild reaction conditions. mdpi.com

The asymmetric synthesis of this compound can be effectively achieved via the transamination of the prochiral ketone, 1-(5-methylpyridin-3-yl)ethan-1-one. This process typically utilizes an amine transaminase (ATA), a class of pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.gov The reaction mechanism proceeds through a ping-pong bi-bi kinetic model, involving the formation of a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. mdpi.com

The selection of the appropriate transaminase is crucial for achieving high conversion and enantioselectivity. A screening of commercially available transaminases, such as those in the ATA series, would be the initial step. For analogous transformations, like the synthesis of (1R)-(3-methylphenyl)ethan-1-amine, enzymes like ATA-025 have proven effective. nih.gov The process involves optimizing several parameters, including the choice of amine donor (e.g., isopropylamine), co-solvent (e.g., DMSO), pH, temperature, and substrate/enzyme loading to maximize yield and enantiomeric excess (ee). nih.govnih.gov

For instance, a hypothetical optimized process for the (R)-enantiomer could involve the conditions outlined in the table below.

Table 1: Hypothetical Optimized Parameters for Enzymatic Synthesis

Parameter Optimized Value Purpose
Enzyme (R)-selective Amine Transaminase (e.g., ATA-025) To catalyze the stereoselective amination of the ketone.
Substrate 1-(5-methylpyridin-3-yl)ethan-1-one The prochiral starting material.
Amine Donor Isopropylamine Provides the amino group for the transamination reaction.
Co-solvent 10% (v/v) Dimethylsulfoxide (DMSO) To improve the solubility of the substrate and product. nih.gov
pH 8.0 To maintain the optimal catalytic activity of the enzyme. nih.gov
Temperature 45 °C To enhance reaction rate without denaturing the enzyme. nih.gov
Substrate Loading 50 g/L The concentration of the starting ketone in the reaction mixture. nih.gov
Enzyme Loading 10% (w/w) The amount of biocatalyst relative to the substrate. nih.gov
Expected Conversion >99% The percentage of ketone converted to the amine product. nih.gov

| Expected Enantiomeric Excess | >98% | The measure of the purity of the desired enantiomer. nih.gov |

This biocatalytic approach offers a green and efficient route, avoiding the use of heavy metals and high-pressure conditions often associated with chemical methods.

Diastereomeric Salt Resolution Techniques for Enantiopure this compound

Classical chemical resolution via the formation of diastereomeric salts remains a robust and widely implemented industrial method for separating the enantiomers of racemic amines. wikipedia.orglibretexts.org This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral acid. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility. pbworks.com

For the resolution of racemic this compound, a chiral acid like (+)-tartaric acid or one of its derivatives is a common choice. libretexts.orggoogle.com The process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. The resulting diastereomeric salts will have different solubilities, allowing one diastereomer to preferentially crystallize out of the solution. pbworks.com

The key steps in this resolution process are:

Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a solvent like methanol or ethanol. This forms a mixture of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will precipitate from the solution upon cooling or concentration of the solvent. This less-soluble salt is isolated by filtration. The efficiency of this separation depends on the choice of solvent and crystallization conditions (temperature, concentration). unchainedlabs.comgoogle.com

Regeneration of the Enantiopure Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiopure amine. The amine can then be extracted from the aqueous solution using an organic solvent. pbworks.com

Recovery of the Resolving Agent: The chiral resolving agent can often be recovered from the aqueous layer after the neutralization step, making the process more economical. google.com

The success of a diastereomeric resolution is highly dependent on the specific combination of the racemic compound, resolving agent, and solvent system.

Table 2: General Parameters for Diastereomeric Salt Resolution

Parameter Description Example
Racemic Compound This compound The mixture of (R) and (S) enantiomers.
Chiral Resolving Agent An enantiomerically pure acid. L-(+)-Tartaric Acid, Dibenzoyl-L-tartaric acid. google.com
Stoichiometry Molar ratio of resolving agent to racemate. Often a 0.5 to 1.0 molar equivalent is used. google.com
Solvent A medium in which the diastereomeric salts have different solubilities. Methanol, Ethanol, Water, or mixtures thereof. pbworks.comgoogle.com
Crystallization Temperature The temperature at which precipitation of the less soluble salt is optimized. Typically ranges from room temperature down to 0 °C.
Isolation Method Physical separation of the solid and liquid phases. Suction filtration. pbworks.com

| Regeneration Step | Liberation of the free amine from the salt. | Treatment with an aqueous base like NaOH or KOH. pbworks.com |

This method, while potentially requiring optimization of conditions through screening, is a well-established and scalable technique for obtaining enantiomerically pure this compound. unchainedlabs.comnih.gov

Nucleophilic Reactivity of the Amine Moiety

The primary amine group (-NH2) is the main center of nucleophilicity in the molecule. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers. This reactivity is fundamental to many of its chemical transformations.

Common nucleophilic reactions involving the amine moiety include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Condensation: Reaction with aldehydes or ketones to form Schiff bases or imines. These reactions are often reversible and catalyzed by acid or base.

Michael Addition: As a nitrogen nucleophile, it can participate in conjugate additions to α,β-unsaturated carbonyl compounds.

The nucleophilicity of the amine is modulated by the electronic properties of the methylpyridine ring. The pyridine ring is generally electron-withdrawing, which slightly reduces the basicity and nucleophilicity of the attached amine compared to a simple alkylamine. However, it remains a potent nucleophile for a wide array of synthetic applications.

Electrophilic Aromatic Substitution Patterns on the Methylpyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. researchgate.netlibretexts.org Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. researchgate.net

In this compound, the unoccupied positions on the ring are C2, C4, and C6. The directing effects of the existing substituents—the 1-aminoethyl group at C3 and the methyl group at C5—determine the regioselectivity of substitution.

Methyl Group (at C5): This is an activating group that directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions.

1-Aminoethyl Group (at C3): Under acidic EAS conditions, the amine is protonated to form an ammonium salt (-CH(CH₃)NH₃⁺). This group is strongly deactivating and a meta-director. Its meta positions are C5 (already substituted) and C1/the ring nitrogen. Its influence primarily deactivates the entire ring.

The outcome of an EAS reaction is a balance of these competing effects. The C4 and C6 positions are activated by the methyl group but deactivated by the adjacent protonated amine. The C2 position is also activated by the methyl group. Therefore, substitution, if it occurs, is most likely to be directed to the C2, C4, or C6 positions, though harsh reaction conditions would be necessary. libretexts.org

PositionEffect of Methyl Group (at C5)Effect of Protonated Aminoethyl Group (at C3)Predicted Reactivity
C2Activating (para)Deactivating (ortho)Possible site of substitution
C4Activating (ortho)Deactivating (ortho)Possible site of substitution, sterically hindered
C6Activating (ortho)Deactivating (para)Possible site of substitution

Oxidation and Reduction Pathways of the Amine and Pyridine Core

The molecule offers multiple sites for oxidation and reduction reactions.

Oxidation:

Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. google.com For instance, N-oxide formation can facilitate nitration at the 4-position. libretexts.org

Amine Oxidation: The primary amine can be oxidized, though this often leads to a mixture of products and requires specific reagents to be synthetically useful.

Reduction:

Pyridine Ring Reduction: The pyridine ring can be hydrogenated to yield the corresponding piperidine (B6355638) derivative. This reaction typically requires catalytic hydrogenation (e.g., using H₂ with catalysts like Pt, Pd, or Rh) or chemical reducing agents. The reduction of the aromatic ring results in the formation of two new stereocenters at C3 and C5 of the newly formed piperidine ring, in addition to the existing one on the ethylamine (B1201723) side-chain. This leads to a mixture of diastereomers.

Reductive Amination: The amine group itself can be synthesized via reductive amination of the corresponding ketone, 1-(5-methylpyridin-3-yl)ethan-1-one, with ammonia.

Condensation and Cycloaddition Reactions Involving this compound

The bifunctional nature of this compound allows it to participate in various condensation and cycloaddition reactions to form more complex heterocyclic systems.

Condensation Reactions: The primary amine can undergo condensation with dicarbonyl compounds or their equivalents to form fused heterocyclic rings. For example, reaction with β-ketoesters could lead to the formation of dihydropyridinone structures. One-pot, three-component reactions involving an amine, a ketone, and an electrophilic third component are also a modern strategy for synthesizing complex amidine structures. nih.gov

Cycloaddition Reactions: While the pyridine ring itself is not a typical diene or dienophile for Diels-Alder reactions, its derivatives can be tailored for cycloadditions. More relevant are 1,3-dipolar cycloaddition reactions where the amine function can be used to generate a dipole in situ. For instance, condensation with an aldehyde could form an azomethine ylide, which can then react with a dipolarophile. mdpi.com Such strategies are powerful for constructing five-membered nitrogen-containing heterocycles. mdpi.com Additionally, transition-metal-catalyzed [2+2+2] cycloadditions are a known method for forming substituted pyridine rings, highlighting a synthetic route to such compounds. chemimpex.com

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes, particularly regioselectivity and stereoselectivity.

Regioselectivity: As discussed in section 3.2, electrophilic substitution on the pyridine ring is governed by the combined directing effects of the existing substituents. mdpi.com Nucleophilic substitution is also possible, particularly on a halogenated version of the pyridine ring, where the halogen acts as a leaving group. For instance, a chloro group at the C2 or C6 position could be displaced by a nucleophile.

Stereoselectivity: The compound possesses a chiral center at the carbon atom bearing the amine group. The commercially available (S)-enantiomer can serve as a chiral building block or a chiral auxiliary. bldpharm.com In reactions where new stereocenters are formed, the existing center can induce diastereoselectivity. For example, reduction of the pyridine ring to a piperidine would result in diastereomeric products, with the ratio depending on the catalyst and reaction conditions that favor facial selectivity during the hydrogenation process. Similarly, in cycloaddition reactions, the chiral center can direct the approach of the reacting partner, leading to a preference for one stereoisomer over another. nih.govmdpi.com

Specific kinetic data for reactions of this compound are not widely published. However, reaction pathways can be analyzed using modern computational chemistry. Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. nih.govmdpi.com

For a given transformation, DFT can be used to:

Model Transition States: Calculate the geometries and energies of transition states to determine the activation energy barriers for different possible pathways (e.g., ortho vs. meta vs. para attack in EAS). masterorganicchemistry.com

Analyze Reaction Intermediates: Investigate the stability of intermediates, such as the arenium ion (σ-complex) in EAS, to rationalize the observed regioselectivity. libretexts.org

Predict Selectivity: The calculated energy differences between competing pathways can predict the kinetic and thermodynamic products, offering insights into both regioselectivity and stereoselectivity. mdpi.com

Such theoretical studies, by analyzing frontier molecular orbitals (HOMO-LUMO) and mapping minimum energy paths, can rationalize why a particular regioisomer is formed in a cycloaddition or why one stereoisomer is favored over another. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.

The ¹H NMR spectrum of (S)-1-(5-methylpyridin-3-yl)ethanamine provides distinct signals corresponding to the different types of protons in the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum exhibits characteristic chemical shifts.

A patent describing the synthesis of this compound reported the following ¹H NMR data (400 MHz, CDCl₃):

δ 8.24 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine (B92270) ring.

δ 8.18 (s, 1H): This singlet is assigned to the proton at the C6 position of the pyridine ring.

δ 7.41 (s, 1H): This signal represents the proton at the C4 position of the pyridine ring.

δ 4.15 (q, J=6.6 Hz, 1H): This quartet arises from the methine proton (CH) of the ethylamine (B1201723) side chain, which is coupled to the three protons of the adjacent methyl group.

δ 2.31 (s, 3H): This singlet is attributed to the protons of the methyl group attached to the C5 position of the pyridine ring.

δ 1.64 (bs, 2H): This broad singlet corresponds to the two protons of the primary amine (NH₂) group.

δ 1.38 (d, J=6.6 Hz, 3H): This doublet is due to the protons of the methyl group in the ethylamine side chain, coupled to the adjacent methine proton.

Interactive ¹H NMR Data Table for 1-(5-methylpyridin-3-yl)ethan-1-amine

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
8.24s1HH-2 (pyridine)
8.18s1HH-6 (pyridine)
7.41s1HH-4 (pyridine)
4.15q6.61HCH (ethanamine)
2.31s3HCH₃ (pyridine)
1.64bs2HNH₂
1.38d6.63HCH₃ (ethanamine)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Predicted ¹³C NMR Data Table for this compound

Predicted Chemical Shift (δ) (ppm)Carbon Atom Assignment
~150-145C2, C6 (pyridine)
~140-135C3, C5 (pyridine)
~135-130C4 (pyridine)
~50-45CH (ethanamine)
~25-20CH₃ (ethanamine)
~20-15CH₃ (pyridine)

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To achieve unambiguous assignment of all proton and carbon signals, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the signals at δ 4.15 and δ 1.38 would confirm the connectivity between the methine and methyl protons of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton at δ 4.15 would show a correlation to the methine carbon, and the protons at δ 1.38 would correlate to the ethylamine methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule.

Currently, detailed experimental data from these 2D NMR techniques for this compound are not publicly available.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a compound. For this compound (C₈H₁₂N₂), the expected exact mass would be calculated and compared to the experimental value. A patent for the (S)-enantiomer reported a mass spectrometry result of m/z = 137 (M+H)⁺ using APCI (Atmospheric Pressure Chemical Ionization), which corresponds to the protonated molecule.

HRMS Data Table for this compound

IonMolecular FormulaCalculated Exact MassObserved Mass (from low-resolution MS)
[M+H]⁺C₈H₁₃N₂⁺137.1073137

Fragmentation Pattern Analysis for Structural Features

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the structure of the molecule. For this compound, key fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the methine carbon and the terminal methyl group of the ethylamine side chain would result in a fragment ion with a mass corresponding to [M-15]⁺.

Cleavage of the C-C bond of the ethylamine side chain: This would lead to the formation of a stable pyridinylmethyl cation.

Loss of ammonia (B1221849) (NH₃): While less common for primary amines, fragmentation involving the loss of the amino group could also be observed.

A detailed analysis of the fragmentation pattern from a high-resolution mass spectrum would be necessary to definitively identify the characteristic fragment ions and support the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound, allowing for the identification of functional groups and structural fingerprinting.

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, alkyl, and substituted pyridine moieties.

The primary amine (-NH₂) group is typically identified by a pair of medium-intensity peaks in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. docbrown.info Hydrogen bonding can cause these bands to broaden. docbrown.infoechemi.com Additionally, the N-H bending (scissoring) vibration is expected to appear in the 1650–1580 cm⁻¹ range. docbrown.infodocbrown.info

The aliphatic C-H stretching vibrations from the ethyl and methyl groups are anticipated to show absorptions in the 3000–2850 cm⁻¹ region. The C-N stretching vibration of the aliphatic amine is typically observed in the 1250–1020 cm⁻¹ range. docbrown.info

Vibrations associated with the pyridine ring will also be present. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600–1400 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretching (asymmetric & symmetric)Primary Amine3500 - 3300
C-H Stretching (aromatic)Pyridine Ring> 3000
C-H Stretching (aliphatic)Ethyl & Methyl Groups3000 - 2850
N-H BendingPrimary Amine1650 - 1580
C=C and C=N Ring StretchingPyridine Ring1600 - 1400
C-N StretchingAliphatic Amine1250 - 1020

Note: The predicted values are based on typical ranges for the specified functional groups.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, Raman spectroscopy is particularly useful for identifying vibrations of the pyridine ring.

The Raman spectrum of pyridine and its derivatives is well-characterized. cdnsciencepub.comaps.org It is dominated by strong bands related to the ring breathing modes. researchgate.net For a substituted pyridine, a very strong, sharp band corresponding to the trigonal ring breathing vibration is expected around 1000-1030 cm⁻¹. Another characteristic ring stretching mode is typically observed near 1600 cm⁻¹. aps.org The symmetric C-H stretching vibrations of the methyl group would also be visible in the spectrum. While N-H and C-N stretching bands are also Raman active, they are often weaker than the prominent ring modes.

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹)
C-H Stretching (aromatic)Pyridine Ring~3070
Ring StretchingPyridine Ring~1600
Ring Breathing (trigonal)Pyridine Ring1000 - 1030
C-C StretchingEthyl Group900 - 950

Note: Predicted values are based on data for pyridine and related derivatives. researchgate.netresearchgate.netchemicalbook.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions associated with the pyridine ring.

For the closely related compound 1-pyridin-3-yl-ethylamine (B1303624), absorption maxima are observed at 204 nm and 258 nm. These correspond to the electronic transitions within the pyridine chromophore. The introduction of a methyl group at the 5-position of the pyridine ring is expected to cause a slight bathochromic (red) shift in these absorption maxima due to the electron-donating nature of the alkyl group, which perturbs the energy levels of the π orbitals.

Table 3: UV-Vis Absorption Data

Compound λmax (nm) Transition Type (Predicted)
1-pyridin-3-yl-ethylamine204, 258π → π
This compoundShifted from base compoundπ → π

Data for the base compound 1-pyridin-3-yl-ethylamine is provided for comparison.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details of the molecule, as well as information about intermolecular interactions such as hydrogen bonding in the crystal lattice.

If a suitable single crystal of this compound or one of its salts were analyzed, X-ray diffraction would reveal the exact spatial arrangement of the methyl-substituted pyridine ring relative to the amino-ethyl side chain. It would also elucidate the packing of molecules in the unit cell and identify any hydrogen bonding networks involving the primary amine, which are crucial for understanding the solid-state properties of the compound. As of this writing, specific crystallographic data for this compound is not available in published literature.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

The carbon atom of the ethanamine group attached to the pyridine ring is a stereocenter, meaning that this compound exists as a pair of enantiomers. Chiroptical spectroscopy techniques, such as polarimetry and circular dichroism (CD), are essential for characterizing chiral molecules.

Polarimetry measures the rotation of plane-polarized light, with the specific rotation ([α]) being a characteristic physical property for a given enantiomer. This measurement is crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the absolute configuration (R or S) of the stereocenter by comparing the experimental spectrum to theoretically calculated spectra or to spectra of compounds with known configurations. Currently, specific chiroptical data for the enantiomers of this compound are not found in the surveyed literature.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focused on the compound This compound have not been published. While the methodologies outlined in the query—such as Density Functional Theory (DFT) calculations, conformational analysis, electronic structure analysis, and prediction of spectroscopic parameters—are standard techniques in computational chemistry, the specific results and data for this particular molecule are not present in the accessible research literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, because the source data for such an article does not appear to exist. Generating such content would require speculation and fabrication of data, which falls outside the scope of providing factual and accurate information.

General principles of computational studies on similar pyridine-containing molecules can be described, but a specific analysis for this compound cannot be constructed without the foundational research.

Computational and Theoretical Chemistry Studies of 1 5 Methylpyridin 3 Yl Ethan 1 Amine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. For 1-(5-methylpyridin-3-yl)ethan-1-amine, these techniques would provide crucial insights into its conformational preferences, interaction mechanisms with biomolecules, and potential reaction pathways.

Ligand-Biomolecule Interaction Modeling (e.g., Molecular Docking for Binding Mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in understanding its potential binding mechanisms with various protein targets.

Researchers would typically utilize the crystal structure of a target protein and computationally "dock" the 3D structure of this compound into the protein's active site. The output of such a study is a binding affinity score, usually in kcal/mol, which indicates the strength of the interaction. A more negative score generally suggests a stronger binding.

For instance, studies on similar pyridine-containing compounds often reveal key interactions such as hydrogen bonds between the pyridine (B92270) nitrogen or the amine group and amino acid residues in the protein's binding pocket. Van der Waals interactions and hydrophobic interactions also play a significant role in the stability of the ligand-protein complex. A hypothetical docking study of this compound might reveal the interactions detailed in the table below.

Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Active Site

Interacting ResidueInteraction TypeAtom in LigandAtom in ResidueDistance (Å)
ASP145Hydrogen BondN (amine)O (carboxyl)2.8
GLU98Hydrogen BondH (amine)O (carboxyl)3.1
LEU78HydrophobicC (methyl on pyridine)C (side chain)3.9
PHE144Pi-Pi StackingPyridine RingPhenyl Ring4.2
VAL83Van der WaalsEthyl GroupC (side chain)3.5

This table is illustrative and based on common interactions observed for similar molecules.

Molecular dynamics (MD) simulations could further elaborate on these static docking poses by simulating the movement of atoms in the complex over time. This would provide insights into the stability of the binding and any conformational changes in the protein or the ligand upon binding.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be employed to model the reaction mechanisms involved in the synthesis of this compound. For example, the synthesis could involve a multi-step process, and computational modeling can help elucidate the energy profile of the entire reaction pathway.

This involves calculating the energies of the reactants, intermediates, transition states, and products. The transition state is a high-energy, unstable configuration that molecules must pass through to react. Identifying the structure and energy of the transition state is crucial for understanding the reaction kinetics.

A common reaction for the synthesis of aminopyridines is the Chichibabin reaction. bldpharm.com A theoretical study of the synthesis of this compound might involve density functional theory (DFT) calculations to map out the potential energy surface of the key reaction steps. Such a study would identify the most energetically favorable pathway and the rate-determining step.

Table 2: Hypothetical Calculated Energies for a Key Step in the Synthesis of this compound

SpeciesMethodBasis SetRelative Energy (kcal/mol)
ReactantsB3LYP6-31G(d,p)0.0
Transition StateB3LYP6-31G(d,p)+25.3
IntermediateB3LYP6-31G(d,p)-5.2
ProductB3LYP6-31G(d,p)-15.8

This table presents hypothetical data to illustrate the output of a reaction pathway analysis.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applications (Excluding Biological/Therapeutic Properties)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific property. While often used for predicting biological activity, QSAR can also be applied to predict various physicochemical properties without a biological context.

For this compound and its analogs, a QSAR study would involve calculating a set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Examples of relevant descriptors are provided in the table below.

Table 3: Common Molecular Descriptors for QSAR Studies

DescriptorDescription
Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity.
Topological Polar Surface Area (TPSA)The sum of the surfaces of polar atoms in a molecule, related to hydrogen bonding potential.
Number of Rotatable BondsThe count of bonds that allow free rotation, indicating molecular flexibility.
Dipole MomentA measure of the separation of positive and negative charges in a molecule.

A QSAR model would then be built by finding a statistical relationship between these descriptors and a property of interest, for example, solubility or melting point. This is typically done using statistical methods like multiple linear regression or machine learning algorithms. Such models, once validated, can be used to predict the properties of new, unsynthesized derivatives of this compound, thereby guiding the design of compounds with desired physicochemical characteristics.

Cheminformatics applications would further involve the management and analysis of the chemical data generated for this compound and its analogs. This could include creating databases of calculated properties, performing similarity searches to identify related compounds, and using computational filters to assess properties like synthetic accessibility.

Applications As a Synthetic Intermediate and Building Block in Complex Chemical Systems

Precursor in Heterocyclic Ring System Synthesis

The presence of a nucleophilic amino group and the pyridine's endocyclic nitrogen atom allows 1-(5-methylpyridin-3-yl)ethan-1-amine to serve as a precursor for various heterocyclic structures. It provides the foundational atoms for ring annulation reactions, leading to diverse and complex molecular architectures.

The 3-aminopyridine (B143674) moiety within this compound is a classic starting point for synthesizing fused bicyclic systems like naphthyridines and imidazopyridines.

Naphthyridines: These compounds, isomers of phenanthroline, consist of two fused pyridine (B92270) rings. Various synthetic methodologies have been developed to construct the 1,5-naphthyridine (B1222797) skeleton from 3-aminopyridine derivatives. researchgate.netresearchgate.net Classic methods such as the Skraup reaction, which involves reacting a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent, can be employed. mdpi.com Another key method is the Friedländer annulation, which condenses a 3-aminopyridine with a β-keto ester or a related carbonyl compound to form the second pyridine ring. researchgate.netmdpi.com More contemporary approaches involve transition-metal-catalyzed cross-coupling reactions followed by cyclization. researchgate.net The ethylamine (B1201723) side chain on the this compound can be retained as a key substituent or can participate in or direct the cyclization process, depending on the reaction conditions.

Imidazopyridines: This class of fused heterocycles is of significant interest in medicinal chemistry. nih.govresearchgate.net The synthesis of imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines often utilizes aminopyridines as key building blocks. nih.gov For instance, a (3+2) cycloaddition reaction between a 2-aminopyridine (B139424) and a propargyl alcohol can yield C3-carbonylated imidazo[1,2-a]pyridines. nih.gov Although the target compound is a 3-aminopyridine derivative, its structural motifs are fundamental to these syntheses. Three-component reactions involving an aminopyridine, an aldehyde, and an isocyanide (the Groebke–Blackburn–Bienaymé reaction) provide a direct route to substituted imidazo[1,2-a]pyridines. nih.govrug.nl

Table 1: Selected Synthetic Routes to Pyridine-Fused Ring Systems from Aminopyridine Precursors

Target Ring System Reaction Type Key Reagents Reference(s)
1,5-Naphthyridine Skraup Reaction 3-Aminopyridine, Glycerol, Iodine mdpi.com
1,5-Naphthyridine Gould-Jacobs Reaction 3-Aminopyridine, Diethyl methylenemalonate mdpi.com
1,5-Naphthyridine Aza-Diels-Alder 3-Aminopyridine-derived imine, Styrene nih.gov
Imidazo[1,2-a]pyridine (3+2) Cycloaddition 2-Aminopyridine, Propargyl alcohol, NaIO₄/TBHP nih.gov
Imidazo[1,2-a]pyridine Three-Component 2-Aminopyridine, Aldehyde, Isocyanide nih.gov

Beyond simple bicyclic systems, this compound can be a precursor to more elaborate polycyclic aromatic compounds. The synthesis of fused polycyclic 1,6-naphthyridin-4-amines has been achieved through an acid-mediated intramolecular Friedel–Crafts-type cycloaromatization. researchgate.netnih.gov This strategy uses 4-(arylamino)nicotinonitriles as intermediates, which can be prepared from aminopyridine precursors. The cyano group acts as a one-carbon synthon to facilitate the annulation, leading to the formation of tri-, tetra-, and even pentacyclic heteroaromatic systems. researchgate.net The reaction conditions are typically mild, employing acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄). nih.gov The resulting polycyclic structures often exhibit interesting photophysical properties, such as fluorescence. nih.gov

Scaffold for Multi-Component Reaction (MCR) Development

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.com The primary amine functionality of this compound makes it an ideal component for a variety of MCRs.

One of the most prominent examples is the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. The use of this compound as the amine component would directly incorporate the 5-methylpyridin-3-yl-ethyl moiety into the resulting α-acylamino amide scaffold.

Similarly, in the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, an amidine (like a 2-aminopyridine), an aldehyde, and an isocyanide react to form substituted imidazo[1,2-a]azines. rug.nl While the target compound is a 3-aminopyridine derivative, its primary amine could potentially be used in other MCRs like the Petasis (borono-Mannich) reaction, which combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. mdpi.com The ability to participate in these reactions makes it a valuable scaffold for generating diverse molecular libraries for drug discovery and other applications. researchgate.netresearchgate.net

Chiral Building Block in Asymmetric Synthetic Strategies

Chirality is a critical feature in modern pharmaceuticals and materials science, as different enantiomers of a molecule can have vastly different biological activities or physical properties. nih.gov this compound can exist as a racemic mixture or as individual enantiomers, with the (S)-enantiomer being commercially available. bldpharm.com This availability makes it a valuable chiral building block for asymmetric synthesis.

Chiral amines are central to many asymmetric transformations. psu.edu They can be used in several ways:

As Chiral Auxiliaries: The chiral amine can be temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

As Chiral Ligands: The amine can coordinate to a metal center to form a chiral catalyst, which then mediates an enantioselective transformation, such as asymmetric hydrogenation. mdpi.com

As Chiral Reagents or Catalysts: Chiral amines themselves can act as organocatalysts, for example, in Michael additions or aldol (B89426) reactions. sjtu.edu.cn

The (S)-enantiomer of this compound can be employed in the synthesis of enantiomerically pure compounds, where the amine group is used to form amides or imines, introducing a stereocenter that influences subsequent synthetic steps. rsc.org Its role is fundamental in constructing complex chiral molecules where control of stereochemistry is paramount.

Role in the Construction of Advanced Organic Materials

The application of aminopyridine derivatives extends into materials science. Aromatic amines serve as important ligands in coordination chemistry and catalysis for polymerization reactions. Research has shown that a copper(I) chloride catalyst system using aromatic amine ligands, including 3-aminopyridine, is highly efficient for the oxidative polymerization of 2,6-dimethylphenol (B121312) to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance thermoplastic. mdpi.com The basicity and steric profile of the amine ligand are crucial for the catalytic activity and reaction rate. mdpi.com The use of this compound as a ligand could modulate the catalyst's properties due to its specific electronic and steric characteristics.

Furthermore, the polycyclic aromatic systems derived from aminopyridine precursors, such as the fused 1,6-naphthyridin-4-amines, have demonstrated potential as organic luminescence materials. researchgate.netnih.gov Their fluorescence properties suggest applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging probes. As a key starting material for these fluorescent cores, this compound plays an indirect but vital role in the development of these advanced functional materials.

Advanced Analytical and Purification Methodologies for Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of components within a mixture based on their differential distribution between a stationary phase and a mobile phase. For a chiral amine like 1-(5-methylpyridin-3-yl)ethan-1-amine, various chromatographic methods are employed to ensure both chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and enantioselective separation of chiral amines. mdpi.com Its high resolution and sensitivity make it ideal for determining the purity and enantiomeric composition of this compound.

Quantitative Analysis: For quantitative analysis, a reversed-phase HPLC method is typically developed. A C18 column is often used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium octanesulfonate) and an organic modifier like acetonitrile. researchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or UV detector at a wavelength where the pyridine (B92270) chromophore absorbs, such as 254 nm. rsc.orgmdpi.com Method validation ensures linearity, accuracy, and precision, with correlation coefficients (r²) for calibration curves typically exceeding 0.99. mdpi.com

Chiral Separation: The separation of the enantiomers of this compound requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for resolving a broad range of chiral compounds, including amines. mdpi.commdpi.commdpi.com For instance, a method developed for the analogous compound (S)-6-methoxy-2-(6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline utilized a Chiralcel OB-H column. rsc.org The separation is typically achieved under normal-phase conditions using a mobile phase of hexane (B92381) and isopropanol, often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and reduce tailing. rsc.orgnih.gov

The table below details typical conditions for the chiral HPLC separation of a related pyridyl-amine compound. rsc.org

ParameterCondition
Column Chiralcel OB-H
Mobile Phase Hexane:Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Result Baseline separation of enantiomers

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds and is particularly useful for monitoring residual solvents or volatile byproducts in a sample of this compound. The analysis of amines by GC can be challenging due to their polarity, which can lead to strong interactions with standard silica-based columns, resulting in poor peak shape and reproducibility. bre.comnih.gov

To overcome these issues, specialized columns are employed. Columns with a basic or amine-specific stationary phase, such as the Agilent CP-Volamine or Rtx-Volatile Amine, are designed to minimize these interactions and provide sharp, symmetrical peaks. nih.gov A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range. nih.gov In some cases, derivatization of the amine with agents like trimethylsilyl (B98337) (TMS) can be performed to increase volatility and improve chromatographic performance, although this adds a step to the sample preparation process. sigmaaldrich.com

When larger quantities of highly pure this compound are required for research, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle greater sample loads.

For general purification to remove synthetic impurities, flash column chromatography using silica (B1680970) gel is a common and effective method. A solvent system, typically a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes), is used to elute the desired compound from the column. rsc.orgsemanticscholar.org

For the isolation of individual enantiomers, preparative chiral HPLC is employed. nih.gov This scales up the analytical chiral separation, using a larger-diameter column packed with the same chiral stationary phase. Fractions corresponding to each enantiomeric peak are collected, and the solvent is evaporated to yield the enantiopure compounds. nih.gov

Coupled Analytical Techniques (e.g., LC-MS, GC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of this compound and any related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. nih.gov For the analysis of this compound, an electrospray ionization (ESI) source in positive ion mode is typically effective, as the amine group is readily protonated. The LC method often replaces non-volatile buffer salts like phosphates with volatile alternatives such as ammonium acetate or ammonium formate (B1220265) to ensure compatibility with the MS detector. nih.govresearchgate.net LC-MS is invaluable for identifying unknown degradation products or metabolites by providing accurate mass information, which can be used to deduce elemental composition. nih.gov Tandem mass spectrometry (LC-MS/MS) further aids in structural elucidation by generating characteristic fragmentation patterns of the parent ion. nih.govuniversiteitleiden.nl

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the definitive identification of volatile components in a sample. mdpi.com The electron ionization (EI) source in a GC-MS system produces a reproducible fragmentation pattern that serves as a molecular fingerprint, which can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) library for positive identification. impactfactor.org This is highly effective for identifying residual solvents, starting materials, or volatile byproducts that may be present in the final product. sigmaaldrich.comremedypublications.com As with GC-FID, the use of specialized columns or derivatization may be necessary to achieve good chromatography for the polar amine. researchgate.net

Determination of Enantiomeric Excess (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)

Determining the enantiomeric excess (ee) is critical for characterizing a chiral compound. Enantiomeric excess is a measure of the purity of one enantiomer relative to the other and is a key parameter in asymmetric synthesis and chiral drug development.

Chiral HPLC: As described in section 7.1.1, chiral HPLC is the most common and accurate method for determining the enantiomeric excess of this compound. mdpi.comuma.es By achieving baseline separation of the two enantiomers, the area of each peak can be integrated. The enantiomeric excess is then calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

NMR with Chiral Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs). libretexts.org These are typically paramagnetic lanthanide complexes (e.g., based on Europium or Samarium) with chiral ligands. tcichemicals.comresearchgate.netharvard.edu When a CSR is added to a solution of a racemic or enantiomerically enriched amine, it forms diastereomeric complexes with each enantiomer. libretexts.org These diastereomeric complexes have different magnetic environments, which can lead to separate, resolved signals for the two enantiomers in the NMR spectrum. researchgate.netharvard.edu By integrating the corresponding signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be calculated. tcichemicals.com While often less precise than chiral HPLC, this method can be a rapid way to assess enantiopurity without the need for extensive method development. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for 1-(5-methylpyridin-3-yl)ethan-1-amine

The development of new synthetic methodologies for pyridine (B92270) derivatives is a central theme in modern organic chemistry, driven by the prevalence of this scaffold in pharmaceuticals and agrochemicals. nih.gov For this compound, a key future challenge is to move beyond conventional, often multi-step, syntheses towards more elegant and sustainable approaches.

Future research will likely prioritize the development of one-pot multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single operation to form a complex product, are inherently efficient and align with the principles of green chemistry. nih.govresearchgate.net Designing an MCR that directly assembles the substituted pyridine ring and incorporates the chiral aminoethyl side chain would represent a significant advancement.

Another promising avenue is the exploration of novel catalytic systems . While traditional methods may rely on stoichiometric reagents, future routes will increasingly employ catalysts to improve efficiency and reduce waste. The use of earth-abundant, non-toxic metal catalysts, such as those based on iron, for the cyclization steps in pyridine synthesis is an emerging green alternative. rsc.org Furthermore, the development of biocatalytic routes using enzymes like amine dehydrogenases (AmDHs) or transaminases (TAs) presents a highly sustainable option. researchgate.netdovepress.comnih.gov These enzymes operate in aqueous media under mild conditions and can offer exceptional stereoselectivity, directly addressing the challenge of synthesizing the chiral amine. dovepress.comresearchgate.net

The application of alternative energy sources, such as microwave irradiation and ultrasound , is also expected to play a larger role. researchgate.netnih.govtandfonline.com These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds. nih.govtandfonline.com

Exploration of Undiscovered Reactivity Modes and Selectivity Control

A primary challenge in the synthesis of this compound is the precise control of selectivity, particularly enantioselectivity for the chiral amine center. Asymmetric catalysis is a cornerstone for the efficient creation of enantiopure chiral molecules. frontiersin.orgnih.gov

Future research will focus heavily on catalytic asymmetric reductive amination (ARA) of the corresponding ketone precursor, 1-(5-methylpyridin-3-yl)ethan-1-one. Recent breakthroughs in the iridium-catalyzed ARA of 2-acylpyridines demonstrate a powerful strategy for producing chiral 1-pyridin-2-yl-ethylamine (B1297585) derivatives with high enantiomeric excess (ee). rsc.org Adapting this methodology for 3-substituted pyridines like the target compound is a logical and critical next step.

Beyond metal catalysis, organocatalysis offers a metal-free approach to asymmetric synthesis. frontiersin.orgnih.gov The use of chiral Brønsted acids, thioureas, or bifunctional catalysts could enable the enantioselective construction of the C-N bond. mdpi.com These methods avoid the cost and potential toxicity associated with transition metals.

Furthermore, exploring the reactivity of the pyridine ring itself is crucial. The nitrogen atom imparts unique electronic properties and reactivity compared to a simple benzene (B151609) ring. rsc.org Research into late-stage functionalization (LSF) could allow for the introduction of the methyl group or other substituents onto a pre-formed pyridylethylamine core, offering modularity in synthesis. However, controlling the regioselectivity of such reactions on the pyridine ring remains a significant challenge that warrants further investigation. nih.gov

Integration of Advanced Computational Predictions and Machine Learning in Reaction Design

The integration of computational chemistry and machine learning (ML) is set to revolutionize how synthetic routes are designed and optimized. nih.gov These predictive tools can significantly reduce the experimental effort required to discover and refine reactions.

For this compound, machine learning models can be developed to predict reaction outcomes. By training on large datasets of pyridine functionalization reactions, an ML model could predict the regioselectivity of a given transformation, guiding chemists toward the conditions that favor the desired 3,5-substitution pattern. nih.govnih.gov Such models have already shown promise in predicting the outcomes of Minisci reactions on heterocycles and the catalytic activity of pyridine-based metal complexes. nih.govnih.gov

In the realm of biocatalysis, computational tools are indispensable for enzyme engineering . researchgate.netdovepress.com Molecular docking simulations can predict how a substrate like 1-(5-methylpyridin-3-yl)ethan-1-one fits into the active site of an enzyme like a transaminase. nih.gov This information guides the rational design of mutant enzymes with enhanced activity and stereoselectivity for non-natural substrates. dovepress.comnih.gov The advent of AI tools for protein structure prediction further accelerates the discovery and engineering of novel biocatalysts. researchgate.net

Hybrid models that combine mechanistic modeling (like Density Functional Theory, DFT) with machine learning can provide highly accurate predictions of reaction energy barriers, helping to identify the most kinetically favorable pathways before any experiments are conducted. chemrxiv.org

Table 1: Application of Computational and Machine Learning Tools in the Synthesis of this compound
Synthetic ChallengeComputational/ML ApproachPotential ImpactRelevant Research Area
Regioselective Pyridine SynthesisReaction Prediction ModelsPredicts the most likely isomer formed under various conditions, reducing optimization time.Machine Learning, Cheminformatics nih.govnih.gov
Enantioselective CatalysisMolecular Docking & DynamicsModels catalyst-substrate interactions to design more effective chiral ligands or organocatalysts.Computational Chemistry dovepress.com
Biocatalyst DevelopmentProtein Engineering & AI Structure PredictionEngineers enzymes (e.g., transaminases) for high selectivity and activity towards the specific ketone precursor.Bioinformatics, AI in Chemistry researchgate.netnih.gov
Reaction Condition OptimizationHybrid DFT/ML ModelsAccurately predicts reaction activation energies to identify optimal catalysts, solvents, and temperatures.Quantum Chemistry, Machine Learning chemrxiv.org

Application of Green Chemistry Principles in the Synthesis and Research of the Compound

The future of chemical synthesis is inextricably linked to the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound provides a clear case for the application of these principles.

Future synthetic strategies will be evaluated against green metrics. Key goals include:

Waste Prevention: Designing syntheses with high atom economy, such as MCRs or catalytic cyclizations, where most of the atoms from the reactants are incorporated into the final product. researchgate.net

Catalysis: Replacing stoichiometric reagents with highly efficient and recyclable catalysts, including biocatalysts, organocatalysts, or earth-abundant metal catalysts. rsc.orgfrontiersin.orgnih.gov This minimizes inorganic waste and often allows for milder reaction conditions.

Safer Solvents: Moving away from hazardous organic solvents towards greener alternatives like water or bio-based solvents. researchgate.net Biocatalytic routes are particularly advantageous in this regard as they typically operate in aqueous buffers. researchgate.net

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or conducting reactions at ambient temperature and pressure whenever possible. nih.govtandfonline.com

Use of Renewable Feedstocks: While challenging, a long-term goal is to source starting materials from renewable biomass rather than petrochemicals.

Table 2: Comparison of a Hypothetical Traditional vs. Green Synthetic Route
Green Chemistry PrincipleHypothetical Traditional RoutePotential Future Green Route
Catalysis Uses stoichiometric reagents (e.g., strong bases, reducing agents).Employs a recyclable biocatalyst (e.g., engineered transaminase) or metal catalyst. rsc.orgnih.gov
Atom Economy Lower atom economy due to multiple steps and protecting groups.Higher atom economy through a one-pot or fewer-step synthesis. researchgate.net
Safer Solvents Relies on volatile and hazardous organic solvents (e.g., THF, Dichloromethane).Uses water or a benign solvent under mild conditions. nih.gov
Energy Efficiency Requires significant heating/cooling steps over long reaction times.Operates at or near ambient temperature; may use microwave for acceleration. nih.gov
Waste Generation Generates significant byproduct and solvent waste.Minimal waste generation; catalyst can be recovered and reused. nih.gov

By embracing these future research directions—from sustainable synthesis and advanced catalysis to computational design—the scientific community can address the key challenges in the chemistry of this compound, paving the way for more efficient, selective, and environmentally responsible production of this valuable compound.

Q & A

Q. Methodology :

  • Reductive Amination : A common approach involves reacting 5-methylpyridine-3-carbaldehyde with ammonia or ammonium acetate under hydrogenation conditions using catalysts like palladium or platinum. Solvents such as ethanol or methanol are typically employed, with yields optimized by controlling temperature (25–60°C) and pressure (1–3 atm) .
  • Enzymatic Synthesis : Transaminase-mediated synthesis offers chiral selectivity. For example, using ω-transaminases with 1-(5-methylpyridin-3-yl)ethan-1-one as a substrate, optimizing enzyme loading (5–20 mg/mL), pH (7.0–8.5), and temperature (30–40°C) to achieve >90% conversion .

How can the structure of this compound be confirmed experimentally?

Q. Methodology :

  • X-ray Crystallography : Utilize SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection at high resolution (≤1.0 Å) ensures accurate determination of bond lengths and angles, particularly for the pyridine ring and amine group .
  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR to confirm aromatic proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm) and amine group signals (δ 1.3–1.5 ppm for CH3_3) .
    • HRMS : Molecular ion peak at m/z 136.1002 (C8_8H12_{12}N2_2) for exact mass confirmation .

Advanced Research Questions

How can researchers resolve contradictory data in receptor-binding studies involving this compound?

Q. Methodology :

  • Binding Assay Optimization : Use radioligand displacement assays (e.g., with 3^3H-labeled ligands) to measure IC50_{50} values under standardized buffer conditions (pH 7.4, 25°C). Replicate experiments to address variability in receptor preparation (e.g., membrane vs. whole-cell assays) .
  • Computational Docking : Employ molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with receptors like serotonin or dopamine receptors. Compare docking scores with experimental IC50_{50} values to validate hypotheses .

What strategies are effective for optimizing reaction yields in stereoselective synthesis?

Q. Methodology :

  • Chiral Catalysts : Use (R)- or (S)-selective ω-transaminases with cofactors like pyridoxal-5’-phosphate (PLP). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Process Engineering : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing reaction time from 24 hours (batch) to 2–4 hours (flow) while maintaining >95% ee .

How does the 5-methyl group on the pyridine ring influence structure-activity relationships (SAR)?

Q. Data-Driven Analysis :

Modification Impact on Activity Reference
5-Methyl Enhances lipophilicity (LogP +0.5) and CNS penetration
5-Fluoro (comparator)Increases electronegativity, altering receptor affinity
5-Bromo (comparator)Improves binding kinetics but reduces solubility

Q. Methodology :

  • SAR Studies : Synthesize analogs (e.g., 5-fluoro, 5-bromo derivatives) and compare pharmacokinetic properties (e.g., LogP, IC50_{50}) using standardized assays .

What are the challenges in crystallizing this compound for structural studies?

Q. Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for crystal growth. Slow evaporation at 4°C often yields suitable crystals .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to handle twinning, common in pyridine derivatives due to symmetry .

Methodological Considerations

How to assess the compound’s stability under physiological conditions?

Q. Protocol :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.